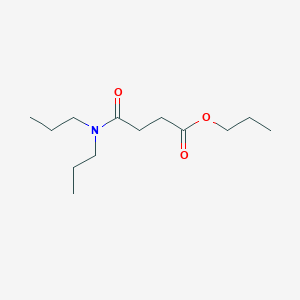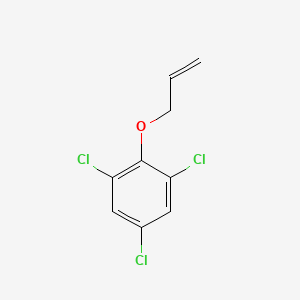
1,3,5-Trichloro-2-(prop-2-en-1-yloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trichloro-2-(prop-2-en-1-yloxy)benzene is an organic compound with the molecular formula C9H7Cl3O It is a derivative of benzene, where three chlorine atoms are substituted at the 1, 3, and 5 positions, and a prop-2-en-1-yloxy group is attached at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Trichloro-2-(prop-2-en-1-yloxy)benzene can be synthesized through several methods. One common route involves the reaction of 2,4,6-trichlorophenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trichloro-2-(prop-2-en-1-yloxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The prop-2-en-1-yloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of derivatives with different functional groups replacing chlorine atoms.
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of less chlorinated or fully dechlorinated derivatives.
Applications De Recherche Scientifique
1,3,5-Trichloro-2-(prop-2-en-1-yloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3,5-Trichloro-2-(prop-2-en-1-yloxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. The pathways involved may include oxidative stress, signal transduction, and gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-Trichloro-2-(prop-2-yn-1-yloxy)benzene
- 1,3,5-Trichloro-2-(prop-2-en-1-yloxy)benzene
- This compound
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the prop-2-en-1-yloxy group
Propriétés
Numéro CAS |
15890-54-7 |
|---|---|
Formule moléculaire |
C9H7Cl3O |
Poids moléculaire |
237.5 g/mol |
Nom IUPAC |
1,3,5-trichloro-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H7Cl3O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h2,4-5H,1,3H2 |
Clé InChI |
ZQGMMQSTKGOKGH-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(C=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-hydroxy-N-[(5-nitrothiophen-2-yl)methylideneamino]butanamide](/img/structure/B14003466.png)
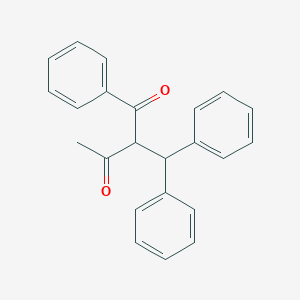
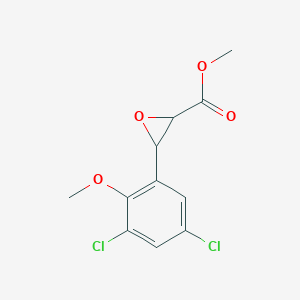
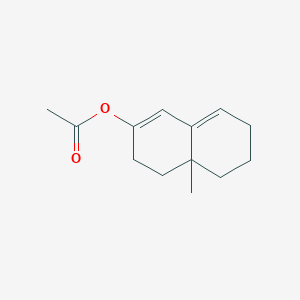

![((1AS,6bR)-5-methylenehexahydrocyclopropa[a]pyrrolizin-6a(4H)-yl)methanol](/img/structure/B14003476.png)
![2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one](/img/structure/B14003477.png)
![Methyl 3-pyrazol-1-ylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14003485.png)

![1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione](/img/structure/B14003493.png)
![7-Chlorobicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14003504.png)

